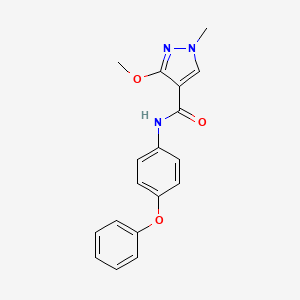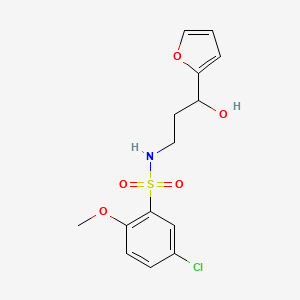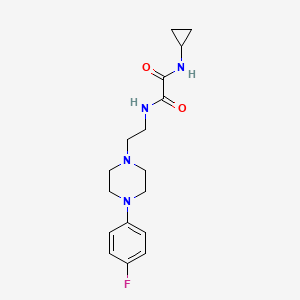
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide, also known as CDIS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDIS is a sulfonamide derivative that has a unique structure and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide is not fully understood. However, it has been reported that 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has also been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and urease. These enzymes play a crucial role in various physiological processes, including acid-base balance and nitrogen metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide have been studied in vitro and in vivo. 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has also been reported to have a low toxicity profile and does not cause significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has several advantages for lab experiments, including its high purity, good yields, and low toxicity profile. 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide can be easily synthesized using different methods and can be used as a lead compound for the development of new drugs. However, 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has significant potential for future research in various fields. Some of the future directions for 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide research include the development of new 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide derivatives with improved properties, the study of the mechanism of action of 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide, and the investigation of the potential use of 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide in the treatment of various diseases. 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide can also be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide can be synthesized using different methods and has been studied for its potential use in medicinal chemistry, drug discovery, and material science. 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has been reported to have antitumor, anti-inflammatory, and antibacterial activities and can be used as a lead compound for the development of new drugs. 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has several advantages for lab experiments, including its high purity, good yields, and low toxicity profile. However, 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has some limitations, including its limited solubility in water and potential instability under certain conditions. Future research on 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide can lead to the development of new drugs and materials with unique properties.
Synthesemethoden
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide can be synthesized using different methods, including the reaction of 2-chloropropionyl chloride with N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide in the presence of a base. Another method involves the reaction of N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide with 2-chloropropionyl chloride in the presence of a base and a solvent. These methods have been reported to yield high purity and good yields of 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has been reported to have antitumor, anti-inflammatory, and antibacterial activities. 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In drug discovery, 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has been used as a lead compound for the development of new drugs. In material science, 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
2-(2-chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9(14)13(17)16-7-10-4-5-12(6-11(10)8-16)20(18,19)15(2)3/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEKBFBOYHFLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=C(C1)C=C(C=C2)S(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

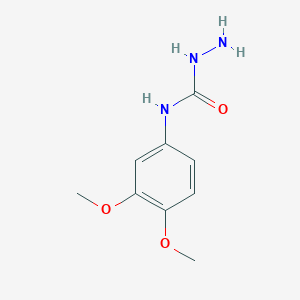
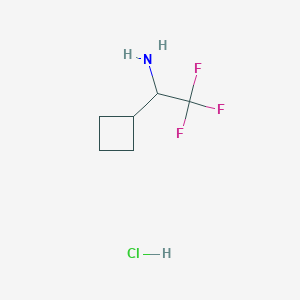
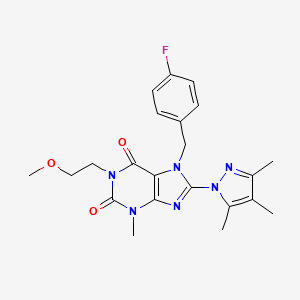
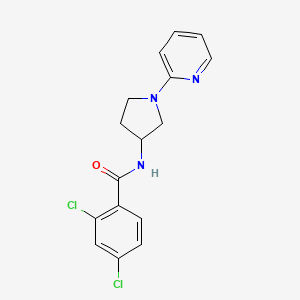
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)
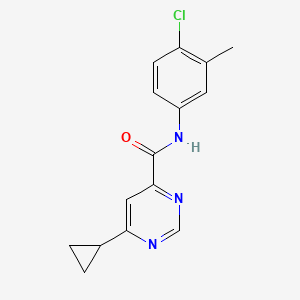
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)
![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)
![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)
